molecular formula C15H12ClN3O5 B2468796 2-chloro-N'-(3-methoxybenzoyl)-5-nitrobenzohydrazide CAS No. 243644-31-7

2-chloro-N'-(3-methoxybenzoyl)-5-nitrobenzohydrazide

Cat. No.: B2468796
CAS No.: 243644-31-7
M. Wt: 349.73
InChI Key: CLKWQNJFLVFLGA-UHFFFAOYSA-N
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Description

2-chloro-N’-(3-methoxybenzoyl)-5-nitrobenzohydrazide is a chemical compound with the molecular formula C15H13ClN2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(3-methoxybenzoyl)-5-nitrobenzohydrazide typically involves the reaction of 2-chlorobenzoic acid with 3-methoxybenzoyl chloride in the presence of a base, followed by nitration and hydrazide formation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(3-methoxybenzoyl)-5-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-chloro-N’-(3-methoxybenzoyl)-5-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(3-methoxybenzoyl)-5-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-(3-methoxybenzoyl)-5-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N'-(3-methoxybenzoyl)-5-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c1-24-11-4-2-3-9(7-11)14(20)17-18-15(21)12-8-10(19(22)23)5-6-13(12)16/h2-8H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKWQNJFLVFLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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